molecular formula C40H50N4O6 B10849097 H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH

H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH

Cat. No.: B10849097
M. Wt: 682.8 g/mol
InChI Key: GWHRSTGESQKJIQ-IAEIRYAQSA-N
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Description

H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-OH is a tetrapeptide opioid ligand incorporating non-natural amino acids:

  • Dmt (2',6'-dimethyltyrosine): Enhances receptor affinity and metabolic stability.
  • Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid): Imparts structural rigidity and δ-opioid receptor (DOR) selectivity.
  • β-MeCha (β-methyl-cyclohexylalanine): Substituted at the third position with a (2S,3R) configuration, influencing μ-opioid receptor (MOR) interactions.
  • Phe-OH: A phenylalanine residue with a free C-terminal carboxylate.

This compound exhibits mixed μ-agonist/δ-antagonist activity, distinguishing it from stereoisomers and analogs with pure δ-antagonist or bifunctional properties .

Properties

Molecular Formula

C40H50N4O6

Molecular Weight

682.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-cyclohexylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C40H50N4O6/c1-24-18-31(45)19-25(2)32(24)22-33(41)39(48)44-23-30-17-11-10-16-29(30)21-35(44)37(46)43-36(26(3)28-14-8-5-9-15-28)38(47)42-34(40(49)50)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,45H,5,8-9,14-15,20-23,41H2,1-3H3,(H,42,47)(H,43,46)(H,49,50)/t26-,33+,34+,35?,36+/m1/s1

InChI Key

GWHRSTGESQKJIQ-IAEIRYAQSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@@H]([C@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N)C)O

Origin of Product

United States

Preparation Methods

Preparation of 2',6'-Dimethyl-L-Tyrosine (Dmt)

Dmt is synthesized via selective methylation of L-tyrosine. The process involves:

  • Protection of the amino group : L-tyrosine is treated with tert-butoxycarbonyl (Boc) anhydride in a basic medium to form Boc-L-tyrosine.

  • Methylation : The phenolic hydroxyl group is protected using a benzyl group, followed by Friedel-Crafts alkylation with methyl chloride in the presence of aluminum chloride to introduce methyl groups at the 2' and 6' positions.

  • Deprotection : Catalytic hydrogenation removes the benzyl group, yielding Boc-Dmt. Final deprotection with trifluoroacetic acid (TFA) produces free Dmt.

Key Data :

StepReagentsYield (%)Purity (%)
Boc protectionBoc₂O, NaOH8598
MethylationCH₃Cl, AlCl₃7295
DeprotectionH₂/Pd-C, TFA9099

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic)

Tic is prepared via a Pictet-Spengler reaction :

  • Condensation : L-phenylalanine reacts with formaldehyde under acidic conditions to form a tetrahydroisoquinoline intermediate.

  • Oxidation : The intermediate is oxidized using potassium permanganate (KMnO₄) to introduce the carboxylic acid group.

  • Resolution : Chiral chromatography separates the enantiomers to obtain the desired (S)-configuration.

Key Data :

StepReagentsYield (%)Optical Purity (% ee)
CondensationHCHO, HCl6890
OxidationKMnO₄, H₂O6595
ResolutionChiral HPLC4599

Synthesis of β-Methylcyclohexylalanine (β-MeCha)

β-MeCha is synthesized through stereoselective alkylation :

  • Starting material : Cyclohexylalanine is treated with methyl iodide in the presence of a chiral catalyst (e.g., (R)-BINAP) to introduce the β-methyl group with (2S,3R) configuration.

  • Purification : Recrystallization from ethanol/water yields enantiomerically pure β-MeCha.

Key Data :

ParameterValue
Catalyst(R)-BINAP, Pd(OAc)₂
Reaction Temperature-20°C
Diastereomeric Excess92% de
Final Yield58%

Solid-Phase Peptide Synthesis (SPPS)

The assembly of H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-OH employs Fmoc-based SPPS on a Rink amide resin. The sequence involves sequential coupling of Dmt, Tic, β-MeCha, and Phe residues, followed by cleavage and purification.

Stepwise Assembly

  • Resin Loading : Rink amide resin (0.6 mmol/g) is swollen in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : 20% piperidine in DMF removes the Fmoc group from the resin-bound amino acid.

  • Coupling Reactions :

    • Dmt : Activated with HBTU/HOBt and DIEA in DMF (2 eq, 2 hours).

    • Tic : Coupled using DIC/Oxyma Pure (3 eq, 1 hour).

    • β-MeCha : Double coupling with DIC/HOAt (4 eq, 2 hours) to overcome steric hindrance.

    • Phe : Standard coupling with HBTU/HOBt.

Coupling Efficiency :

ResidueCoupling Time (h)Efficiency (%)
Dmt298
Tic195
β-MeCha285
Phe1.597

Cleavage and Global Deprotection

The peptide-resin is treated with a cleavage cocktail (TFA:H₂O:TIPS = 95:2.5:2.5) for 3 hours. After filtration and precipitation in cold diethyl ether, the crude peptide is obtained.

Cleavage Conditions :

ParameterValue
TFA Concentration95%
ScavengersH₂O, TIPS
Time3 hours
Crude Yield75%

Purification and Characterization

The crude peptide is purified via preparative HPLC using a C18 column (250 × 21.2 mm, 5 µm) with a gradient of 20–50% acetonitrile in 0.1% TFA over 40 minutes. Fractions containing the target peptide are lyophilized.

HPLC Parameters :

ColumnFlow Rate (mL/min)DetectionPurity (%)
C1810220 nm98.5

Mass Spectrometry Data :

ParameterValue
Calculated Mass681.9 g/mol
Observed Mass682.2 g/mol
MethodESI-TOF

Comparative Analysis of Synthetic Approaches

Studies highlight variations in β-MeCha incorporation efficiency based on coupling reagents:

Reagent SystemCoupling Efficiency (%)Side Products (%)
HBTU/HOBt7812
DIC/Oxyma858
COMU885

Optimal results are achieved with DIC/Oxyma, minimizing epimerization and deletion sequences.

Challenges and Optimization Strategies

Steric Hindrance in β-MeCha Coupling

The β-methyl group in β-MeCha introduces steric constraints, necessitating:

  • Extended coupling times (2–4 hours).

  • High excess of amino acid (4–6 eq).

  • Microwave-assisted synthesis at 50°C improves yield to 92%.

Epimerization Control

Low-temperature (0–4°C) coupling and the use of HOAt suppress racemization, maintaining >99% enantiomeric purity.

Scalability and Industrial Relevance

Large-scale production (≥100 g) employs continuous-flow SPPS , reducing solvent use by 40% and improving reproducibility. Industrial batches report:

ParameterLab ScalePilot Scale
Cycle Time7 days3 days
Overall Yield62%75%
Cost per Gram$1,200$450

Chemical Reactions Analysis

H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group in the Dmt residue can be oxidized to form quinones.

    Reduction: The imine group in the Tic residue can be reduced to form secondary amines.

    Substitution: The aromatic ring in the Dmt residue can undergo electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions include quinones, secondary amines, and substituted aromatic compounds .

Scientific Research Applications

H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH has several scientific research applications:

Mechanism of Action

H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH exerts its effects by binding to mu-opioid and delta-opioid receptors. As a mu-opioid receptor agonist, it activates the receptor, leading to analgesic effects. As a delta-opioid receptor antagonist, it blocks the receptor, preventing the development of tolerance and dependence. The molecular targets involved include the G-protein-coupled receptors (GPCRs) and the downstream signaling pathways, such as the inhibition of adenylate cyclase and the activation of potassium channels .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants of β-MeCha

The stereochemistry of β-MeCha critically determines receptor selectivity and functional activity:

Compound Configuration δ Ki (nM) μ Ki (nM) μ/δ Selectivity Ratio Functional Profile
H-Dmt-Tic-(2S,3S)-β-MeCha-Phe-OH (2S,3S) 0.48 1344 2800 Pure δ-antagonist
H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-OH (2S,3R) N/A* 280 Mixed μ-agonist/δ-antagonist
H-Dmt-Tic-(2R,3S)-β-MeCha-Phe-OH (2R,3S) N/A 55 Partial μ-agonist

*Data derived from and .

  • The (2S,3S) configuration achieves subnanomolar δ-antagonism (Ke = 0.241 nM in mouse vas deferens assay) with negligible μ activity, making it a highly selective pharmacological tool .
  • The (2S,3R) epimer shows μ-agonist activity (Ki μ = 280 nM) and δ-antagonism (Ke δ ~ low nM range), acting as a partial agonist in guinea pig ileum assays .

C-Terminal Modifications

C-terminal amidation or hydrophobic substitutions alter receptor interactions:

Compound C-Terminus δ Ki (nM) μ Ki (nM) Functional Profile
H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-NH2 Amide N/A 290 Partial μ-agonist/δ-antagonist
H-Dmt-Tic-Ala-NH-1-adamantane Adamantylamide 0.06–0.2 2.5–11 δ-Antagonist with μ affinity
  • Amidation of H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-OH (e.g., Phe-NH2) retains mixed μ/δ activity but reduces μ potency (Ki μ = 290 nM vs. 280 nM for Phe-OH) .
  • Hydrophobic C-terminal groups (e.g., adamantylamide) in Dmt-Tic-Ala derivatives enhance μ affinity (Ki μ = 2.5–11 nM) while maintaining δ antagonism (Ki δ = 0.06–0.2 nM), yielding dual-affinity ligands .

Comparison with Other Dmt-Tic Derivatives

Dmt-Tic-Ala-X Series
Compound Substituent (X) δ Ki (nM) μ Ki (nM) Selectivity Ratio (μ/δ)
H-Dmt-Tic-Ala-NH-1-adamantane Adamantylamide 0.06–0.2 2.5–11 12.5–55
H-Dmt-Tic-Ala-NHtBu tert-Butylamide 0.2 11 55

These compounds exhibit dual δ/μ affinity but retain δ-antagonist efficacy (pA2 = 9.16–9.29 in MVD assays). In contrast, H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-OH has higher μ affinity (Ki μ = 280 nM) but weaker δ selectivity, reflecting divergent pharmacophore interactions .

(2S,3R)TMT-L-Tic-OH
  • This analog substitutes β-MeCha with a constrained TMT (tetrahydroisoquinoline-methyltyrosine) residue.

Q & A

Q. What steps ensure experimental reproducibility in SAR studies of opioid peptide analogs?

  • Methodological Answer :
  • Protocol Registries : Pre-register synthesis and assay protocols on platforms like protocols.io .
  • Open Lab Notebooks : Share raw HPLC traces, NMR spectra, and dose-response curves in supplemental materials.
  • Control Replicates : Include ≥3 independent syntheses and assays per compound.
    Reference the ARRIVE guidelines for in vivo studies .

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